molecular formula C7H7BrIN B13490434 4-Bromo-5-iodo-2-methylaniline

4-Bromo-5-iodo-2-methylaniline

Cat. No.: B13490434
M. Wt: 311.95 g/mol
InChI Key: JCJMLVQCGCXZPV-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-2-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, iodine, and methyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodo-2-methylaniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aniline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

4-Bromo-5-iodo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methylaniline involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylaniline
  • 4-Iodo-2-methylaniline
  • 2-Bromo-4-methylaniline
  • 4-Bromo-2-iodo-5-methoxyaniline

Uniqueness

4-Bromo-5-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the aromatic ring. This combination of halogens can result in distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .

Biological Activity

4-Bromo-5-iodo-2-methylaniline is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H7_7BrI and a molecular weight of approximately 311.95 g/mol. Its structure features a benzene ring with bromine at the 4-position, iodine at the 5-position, and a methylamino group at the 2-position. This unique dual halogenation enhances its reactivity and versatility in various chemical reactions, making it a valuable precursor in synthetic chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various pharmaceutical compounds. Research indicates that compounds within the aniline class exhibit diverse biological effects, including potential anti-cancer properties . The halogenated structure of this compound may facilitate interactions with specific enzymes or proteins, influencing biochemical pathways critical for cellular functions .

  • Enzyme Interaction : The presence of bromine and iodine atoms allows for enhanced binding interactions through halogen bonding, which can modulate enzyme activity.
  • Anticancer Potential : Preliminary studies suggest that derivatives of halogenated anilines may inhibit tumor growth by affecting signaling pathways involved in cell proliferation and apoptosis.
  • Synthesis of Fluorescent Compounds : This compound can serve as an intermediate in synthesizing highly fluorescent materials, which have applications in imaging and diagnostics .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C7_7H7_7BrIDual halogenation enhances reactivity; potential anti-cancer properties.
4-Bromo-2-methylaniline C7_7H8_8BrLacks iodine; simpler structure; used in dye synthesis.
5-Iodo-2-methylaniline C7_7H8_8ILacks bromine; different reactivity profile.
4-Chloro-2-methylaniline C7_7H8_8ClContains chlorine; exhibits different chemical properties.
5-Bromo-4-iodo-2-methylaniline C7_7H8_8BrISimilar structure but varies in substitution pattern; used as an intermediate in organic synthesis.

This table highlights the unique properties of this compound, particularly its dual halogenation which provides distinct reactivity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

  • Synthesis Pathways : Various synthetic routes have been explored to obtain this compound efficiently, often involving multi-step organic reactions that emphasize its utility as a precursor in complex molecule construction .
  • Biological Evaluations : Experimental evaluations have indicated that halogenated anilines can exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
  • Fluorescent Material Development : Research has demonstrated that derivatives of this compound can be utilized to create fluorescent materials for use in biomedical imaging, highlighting its versatility beyond traditional pharmaceutical applications .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

4-bromo-5-iodo-2-methylaniline

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3

InChI Key

JCJMLVQCGCXZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)I)Br

Origin of Product

United States

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